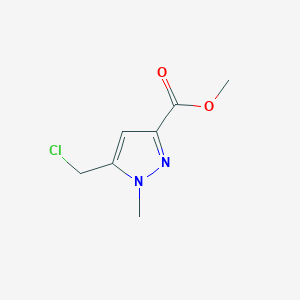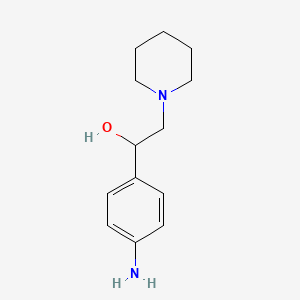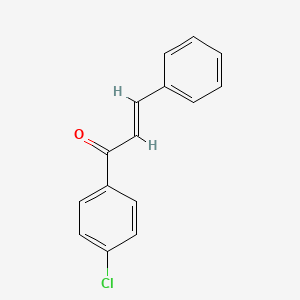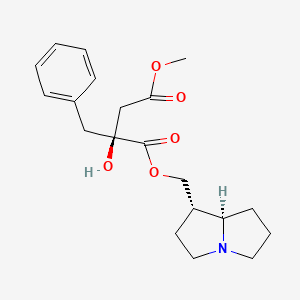
(2E)-3-(4-Isopropylphenyl)acryloyl chloride
説明
“(2E)-3-(4-Isopropylphenyl)acryloyl chloride” is a chemical compound that belongs to the class of organic compounds known as acyl chlorides. Acyl chlorides are organic compounds containing a functional group -COCl. Their general formula is RC(O)Cl, where R is an organic group .
Chemical Reactions Analysis
As an acyl chloride, “this compound” would be expected to be highly reactive. It would react with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides, respectively .科学的研究の応用
1. Polymer Synthesis and Modification
Thermoresponsive Homopolymers : A study by Jiang et al. (2014) detailed the synthesis of a new acrylamide monomer using isopropylamide groups, which were prepared through reactions including the use of acryloyl chloride. These homopolymers exhibited thermoresponsive properties, with their solubility adjustable by pH and CO2 levels (Jiang, Feng, Lu, & Huang, 2014).
Poly(acrylate) and Aggregation-Induced Emission (AIE) : Zhou et al. (2014) synthesized acrylate monomers with AIE characteristics by reacting phenol with bromoalkanol, followed by treatment with acryloyl chloride. These monomers were polymerized into high molecular-weight AIE-active polymers, potentially useful in sensing applications, especially for detecting nitro compounds (Zhou, Li, Chua, Yan, Tang, & Xu, 2014).
Hydrophobic Functional Monomers : Abdelaty (2019) synthesized functional hydrophobic acrylate monomers, including the use of acryloyl chloride, for the development of environmentally responsive polymers. These polymers could be utilized in bio-separation processes and the formation of responsive hydrogels (Abdelaty, 2019).
2. Biomedical Applications and Drug Delivery
Drug Release from Polymeric Hydrogels : Arun and Reddy (2005) investigated the drug release behavior from hydrogels made from acrylate monomers, including those synthesized using acryloyl chloride. This research could be significant for developing drug delivery systems (Arun & Reddy, 2005).
pH-Sensitive Hydrogels for Drug Delivery : Mahkam (2010) developed pH-sensitive methacrylic-type polymeric prodrugs, linking acryloyl ester with other compounds for intestinal-specific drug delivery, demonstrating the utility of acrylate derivatives in targeted drug release systems (Mahkam, 2010).
Antimicrobial Polymeric Drugs : Research by Arun, Reddy, and Rajkumar (2003) on the synthesis and characterization of polymeric drugs including acryloyl chloride derivatives showed potential in antimicrobial applications (Arun, Reddy, & Rajkumar, 2003).
3. Surface Modification and Antibacterial Applications
- Antibacterial Surfaces : Tiller et al. (2001) developed glass surfaces modified with polyacrylates, including the use of acryloyl chloride, that exhibited strong antibacterial properties, potentially useful in healthcare settings (Tiller, Liao, Lewis, & Klibanov, 2001).
Safety and Hazards
特性
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPYYUXIKTZMV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)
![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)
![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)
![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)


